molecular formula C11H14N2O2 B5628562 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one

3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B5628562
M. Wt: 206.24 g/mol
InChI Key: ZORFBHURLGTGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound , 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one , is a derivative of pyrazolone, a class of compounds known for their diverse chemical properties and applications in organic synthesis and medicinal chemistry. While specific information on this compound is limited, insights can be drawn from related pyrazolone derivatives.

Synthesis Analysis

The synthesis of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives involves various chemical methods, including condensation reactions of arylidenemalononitriles and substituted 5-pyrazolones or three-component condensation involving aromatic aldehydes, malononitrile, and substituted 5-pyrazolones (Shestopalov et al., 2002). These methods highlight the versatility and reactivity of the pyrazolone core in forming complex structures.

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structures of pyrazolone derivatives, revealing that these compounds can exhibit various tautomeric forms and conformations depending on the substituents and reaction conditions (Ahmad et al., 2011).

Chemical Reactions and Properties

Pyrazolone derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions, which can be leveraged to introduce various functional groups and form complex molecular architectures (Grotjahn et al., 2002). These reactions are fundamental to exploring the chemical space and applications of these compounds.

Physical Properties Analysis

The physical properties of pyrazolone derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the pyrazolone core. These properties are critical for the compound's applications in material science and pharmaceuticals (Lyczko, 2012).

Chemical Properties Analysis

The chemical behavior of pyrazolone derivatives, including their reactivity, stability, and interaction with various reagents, underlines their utility in synthesis and potential biological activities. The presence of the pyrazolone ring confers nucleophilic and electrophilic properties, allowing for diverse chemical transformations (Wang et al., 2015).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their biological target. For example, some pyrazole compounds are used as enzyme inhibitors in medicine .

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. Some pyrazoles are used in pharmaceuticals and are safe for human consumption under specific dosages, while others may be harmful or toxic .

Future Directions

Research into pyrazoles is ongoing, with new synthetic methods and applications being discovered. They are particularly of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3,4-dimethyl-5-propyl-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-4-5-8-6(2)9-7(3)12-13-10(9)15-11(8)14/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORFBHURLGTGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(NN=C2OC1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one

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